Bromobenzene

Description

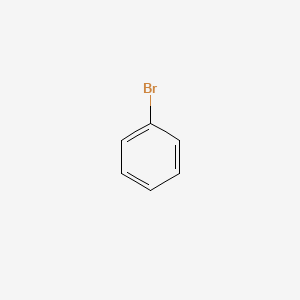

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARVLSVVCXYDNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | bromobenzene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bromobenzene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024637 | |

| Record name | Bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mobile clear colorless liquid with a pungent odor. Flash point 124 °F. Denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. A skin irritant., Clear liquid with a pungent odor; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

313 °F at 760 mmHg (NTP, 1992), boiling point equals 313 °F, 156.2 °C @ 760 MM HG, Boiling point: 132.3 °C @ 400 mm Hg; 110.1 °C @ 200 mm Hg; 68.6 °C @ 40 mm Hg; 53.8 °C @ 20 mm Hg; 40.0 °C @ 10 mm Hg; 27.8 °C @ 5 mm Hg; 2.9 °C @ 1 mm Hg, 156.2 °C | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

123.8 °F (NTP, 1992), Flash point equals 124 °F, 51 °C (124 °F) (CLOSED CUP), 51 °C c.c. | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), MISCIBLE WITH CHLOROFORM, BENZENE, PETROLEUM HYDROCARBONS; SOL IN ALCOHOL (10.4 G/100 G @ 25 °C), IN ETHER (71.3 G/100 G @ 25 °C); PRACTICALLY INOL IN WATER (0.045 G/100 G @ 30 °C), SOL IN CARBON TETRACHLORIDE, Miscible with most organic solvents; insoluble in water, Very soluble in ethanol, ethyl ether, and benzene, Solubility in water = 410 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.04 | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.49 at 77 °F (USCG, 1999) - Denser than water; will sink, @ 10 °C/4 °C: 1.5083; @ 15 °C/4 °C: 1.5017; @ 20 °C/4 °C: 1.4952; @ 30 °C/4 °C: 1.4815; @ 71 °C/4 °C: 1.426; @ 0 °C/4 °C: 1.5220, Relative density (water = 1): 1.5 | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.41 (AIR= 1), Relative vapor density (air = 1): 5.41 | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5 mmHg at 82 °F ; 10 mmHg at 104 °F; 20 mmHg at 128.8 °F (NTP, 1992), 4.18 [mmHg], 4.18 MM HG @ 25 °C, Vapor pressure, kPa at 25 °C: 0.55 | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

MOBILE LIQUID, Heavy, mobile, colorless liquid | |

CAS No. |

108-86-1, 52753-63-6 | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, bromo-, labeled with carbon-14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52753-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BROMOBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO4D5J547L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-24 °F (NTP, 1992), -30.6 °C (SOLIDIFIES), -30.7 °C | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies for Bromobenzene and Its Derivatives

Green and Sustainable Synthesis Approaches

The development of environmentally benign and efficient methods for the synthesis of bromobenzene (B47551), a crucial intermediate in the chemical industry, has become a significant focus of research. Traditional methods often involve harsh reagents and produce substantial waste, prompting the shift towards greener alternatives. These modern approaches prioritize the use of safer reagents, milder reaction conditions, and the reduction of by-products.

In-situ Generation of Active Bromine Species for Aromatic Bromination

A key strategy in greening the synthesis of this compound is the in-situ generation of highly reactive bromine species. This approach avoids the direct use of hazardous molecular bromine and allows for better control over the reaction. nih.gov The core principle involves generating the active brominating agent, such as hypobromous acid (HOBr), directly within the reaction mixture. patsnap.comgoogle.comgoogle.com This method has been shown to be effective for the bromination of various aromatic compounds. researchgate.net

Eco-friendly processes have been developed that employ water-soluble brominating reagents as the bromine source. google.comgoogle.com A common reagent is a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃), typically in a 2:1 molar ratio. google.comias.ac.in This solid, easy-to-handle reagent is dissolved in water, creating a safer alternative to liquid bromine. ias.ac.ingoogleapis.com The concentration of this brominating reagent in water can range from 15% to 50%, with a preferred range of 20% to 40% for effective bromination. google.com The active bromine species, hypobromous acid, is then generated in-situ from this aqueous solution. patsnap.comgoogle.comgoogle.com

The in-situ generation of hypobromous acid from the water-soluble brominating reagent is achieved through activation with a mineral acid. patsnap.comgoogle.comgoogle.com Acids such as sulfuric acid, hydrochloric acid, or perchloric acid are slowly added to the reaction mixture containing benzene (B151609) and the aqueous brominating reagent. google.comgoogle.com The addition of the acid is a critical step in activating the brominating reagent to form the reactive species that will then react with benzene. google.com The reaction is typically carried out at elevated temperatures, ranging from 50°C to the boiling point of benzene (around 80°C), under atmospheric pressure. google.com Research has shown that reaction temperature significantly impacts the yield of this compound. At temperatures below 40°C, the reaction is very slow, yielding only about 50% this compound after 48 hours. Increasing the temperature to around 65°C boosts the yield to approximately 75%, and further raising it to the boiling point of benzene can achieve yields of about 90%. google.com High yields are particularly noted when using sulfuric acid with five or more equivalents of benzene per bromine atom. google.com

| Acid Used | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sulfuric Acid | 70 | 40 | ~90 |

| Perchloric Acid | 80 | 40 | ~90 |

| Hydrochloric Acid | Reflux | Not Specified | High |

This table presents data on this compound synthesis using different mineral acids for activation. Data sourced from various eco-friendly synthesis processes. google.comgoogle.com

A significant advantage of these green synthetic methods is the minimization of by-products, particularly polybrominated compounds like dithis compound. patsnap.comgoogle.com Traditional direct bromination of benzene often leads to the formation of p-dithis compound as a significant by-product, making it difficult to control the yield of the desired monothis compound. alfa-chemistry.com The in-situ generation of hypobromous acid allows for a more selective reaction, leading to a higher yield of this compound and only negligible amounts of dithis compound. google.com Furthermore, the main by-products of this eco-friendly process are simple, non-hazardous inorganic salts, which are more easily managed and disposed of compared to the toxic and corrosive wastes generated in conventional methods. google.comresearchgate.netnih.gov Methods for the comprehensive utilization of by-product multiple-substituted bromobenzenes have also been developed, involving a halogenation transfer reaction with benzene and a catalyst to convert them back into this compound with a high conversion rate. google.com

Mineral Acid Activation Strategies

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of this compound synthesis. While traditional methods rely on Lewis acid catalysts like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), research is now geared towards developing more sustainable and effective catalytic systems. patsnap.comwikipedia.orgnbinno.com

The pursuit of green chemistry has spurred the development of novel and environmentally friendly catalysts for bromination reactions. One such example is the use of modified carboxymethyl cellulose-iron as a catalyst for the bromination of deuterated benzene, which has been reported to improve both yield and deuteration rate while avoiding the use of toxic catalysts. patsnap.com

In the realm of cross-coupling reactions, where this compound is a key substrate, palladium-based catalysts are highly effective. jsynthchem.commdpi.com To address the high cost of palladium, a significant focus has been on developing heterogeneous catalysts where palladium nanoparticles are supported on materials like magnetic nanocores (e.g., Fe₂O₄) or graphene. jsynthchem.commdpi.com These nanocatalysts offer high activity and can be easily recovered using an external magnetic field and reused multiple times without a significant loss in efficiency. jsynthchem.com For instance, a Pd@graphene nanocatalyst, synthesized using a plant extract as a reducing and stabilizing agent, has shown excellent catalytic activity in Suzuki-Miyaura cross-coupling reactions of this compound in water, an environmentally benign solvent. mdpi.com Multimetallic catalysis, combining two different metal catalysts like nickel and palladium, has also emerged as a method for the selective cross-coupling of aryl bromides with other aryl electrophiles. nih.gov

| Catalyst | Reaction Type | Key Advantages |

| Modified carboxymethyl cellulose-iron | Bromination of deuterated benzene | Improved yield and deuteration rate, avoids toxic catalysts. patsnap.com |

| Pd/Fe₂O₄ nanocatalyst | Suzuki-Miyaura cross-coupling | High activity, recyclable and reusable, minimizes reliance on expensive noble metals. jsynthchem.com |

| Pd@Graphene nanocatalyst | Suzuki-Miyaura cross-coupling | Green synthesis, excellent activity in water, reusable. mdpi.com |

| (Bpy)NiBr₂ and (dppp)PdCl₂ | Cross-Ullman reaction | High cross-selectivity for forming biaryls. nih.gov |

This table summarizes various novel and eco-friendly catalysts used in the synthesis and reactions of this compound and its derivatives.

Application of Modified Carboxymethyl Cellulose-Iron Catalysts

Recent advancements in green chemistry have led to the exploration of environmentally benign catalysts for bromination reactions. One such development is the use of modified carboxymethyl cellulose-iron as a catalyst. patsnap.com This catalytic system has been reported to improve both the yield and the rate of deuteration in the bromination of deuterated benzene with elemental bromine. patsnap.com The use of a cellulose-based catalyst, a renewable biopolymer, in conjunction with an earth-abundant metal like iron presents an eco-friendly alternative to traditional, often toxic, catalysts. patsnap.comrsc.org

The modification of carboxymethyl cellulose (B213188) (CMC) can involve processes like oxidation to enhance its reactivity and functionality. bibliotekanauki.pl By creating nanocomposites, for instance with iron oxide nanoparticles, the cellulose matrix can act as a support for the catalytically active metal species. rsc.org This approach avoids the use of harsh reaction conditions and contributes to the development of more sustainable synthetic routes in chemical manufacturing. patsnap.com

Non-Catalytic Bromination of Benzene for this compound Production

While the bromination of benzene typically requires a Lewis acid catalyst, studies have shown that the reaction can proceed without a catalyst under specific conditions. ic.ac.ukimperial.ac.uk This non-catalytic pathway requires high concentrations of bromine, typically in the range of 5 to 14 M, to occur at ambient temperatures. researchgate.netnih.gov The primary product is this compound, with only minor amounts (<2%) of addition products like tetrabromocyclohexanes and hexabromocyclohexanes being formed. nih.gov

Experimental and computational studies have provided insight into the mechanism of this reaction. The process is characterized by an unusually high kinetic order in bromine, suggesting the involvement of multiple bromine molecules in the rate-determining step. researchgate.netnih.gov The proposed mechanism involves the formation of a large bromine cluster (e.g., Br₈) that acts in multiple roles: as a Br⁺ donor, as a base to accept the proton from the benzene ring, and as a stabilizing agent for the transition state. nih.gov This concerted, asynchronous transition state overcomes the high activation energy associated with disrupting benzene's aromaticity without the aid of a catalyst. ic.ac.uknih.gov

| Parameter | Value | Temperature |

|---|---|---|

| Kinetic Order in Bromine | 4.8 ± 0.06 | 298 K |

| Kinetic Order in Bromine | 5.6 ± 0.11 | 273 K |

| Inverse Deuterium Isotope Effect (kH/kD) using D₆-Benzene | 0.97 ± 0.03 | 298 K |

Process Optimization for Enhanced Purity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing byproducts and costs. Key factors include temperature control, reaction time, and the use of reagents and catalysts. alfa-chemistry.comgoogle.com

The development of eco-friendly processes often involves generating the reactive brominating species, such as hypobromous acid, in situ from a water-soluble reagent. patsnap.comgoogle.com This approach avoids handling hazardous liquid bromine directly. google.com Process parameters in such systems are carefully controlled to maximize output.

| Parameter | Value (Embodiment 1) | Value (Embodiment 2) |

|---|---|---|

| Benzene | 320 kg | 330 kg |

| Iron Powder (Catalyst) | 90 kg | 100 kg |

| Bromine | 640 kg | 650 kg |

| Initial Temperature | 25°C | 30°C |

| Bromine Addition Time | 6 hours | 6 hours |

| Final Reaction Temperature | 70°C | 75°C |

| Reaction Time at Final Temp. | 2 hours | 2 hours |

Further optimization strategies include the use of phase transfer catalysts to improve mixing between aqueous and organic layers and the controlled rate of acid addition to prevent the disproportionation of the reactive intermediates. google.comgoogle.com

Functional Group Interconversion and Derivative Synthesis

Sandmeyer Reaction and its Variants for Aryl Bromide Synthesis

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for the synthesis of aryl halides, including this compound, from aryl diazonium salts. geeksforgeeks.orgwikipedia.org Discovered by Traugott Sandmeyer in 1884, this reaction allows for the substitution of an aromatic amino group with a wide range of nucleophiles, such as halides and cyanides, through the use of a copper(I) salt catalyst. wikipedia.orgmasterorganicchemistry.com This transformation is particularly valuable because it enables substitution patterns that are often difficult to achieve through direct electrophilic aromatic substitution. adda247.com

Classical Diazotization and Cuprous Bromide Methodologies

The classical Sandmeyer reaction for producing this compound is a two-step process. alfa-chemistry.combyjus.com The first step is diazotization, where a primary aromatic amine, such as aniline, is treated with nitrous acid at low temperatures (typically 0–5 °C) to form a relatively stable aryl diazonium salt. geeksforgeeks.orggoogle.com The nitrous acid is usually generated in situ from sodium nitrite (B80452) and a strong acid, like hydrobromic acid (HBr). geeksforgeeks.org

Novel Radical Mechanisms in Sandmeyer-Type Reactions

The long-proposed radical mechanism of the Sandmeyer reaction has been substantiated by numerous studies. royalsocietypublishing.orgbohrium.com It is now understood to be an example of a radical-nucleophilic aromatic substitution. byjus.comlibretexts.org The mechanism is initiated by a single electron transfer (SET) from the copper(I) catalyst to the aryl diazonium ion. byjus.comjk-sci.com

This electron transfer generates an aryl diazonium radical and a copper(II) species. jk-sci.com The diazonium radical is unstable and rapidly decomposes, releasing a molecule of dinitrogen (N₂) and forming a highly reactive aryl radical. byjus.comjk-sci.com This aryl radical then abstracts a bromine atom from the copper(II) bromide complex, yielding the final product, this compound, and regenerating the copper(I) catalyst, which can then participate in another catalytic cycle. byjus.comjk-sci.com The detection of biaryl byproducts in some Sandmeyer reactions provides strong evidence for the existence of these free aryl radical intermediates. libretexts.org This mechanistic understanding has spurred the development of novel Sandmeyer-type reactions, such as borylation and trifluoromethylation, which also proceed via radical pathways. pku.edu.cnnih.gov

Impact of Reaction Conditions on Isomer Selectivity in Bromination

The regioselectivity of the electrophilic bromination of substituted benzenes is a critical aspect of synthetic chemistry, as it dictates the isomeric purity of the resulting products. In the case of producing dibromobenzenes from this compound, the directing effect of the initial bromo substituent predisposes the ring to substitution at the ortho and para positions. However, the precise ratio of these isomers can be significantly influenced by the specific reaction conditions employed. Key parameters that allow for the selective synthesis of a desired isomer include solvent polarity and reaction temperature.

The polarity of the solvent medium can play a pivotal role in directing the outcome of the bromination of this compound. Research has demonstrated that adjusting solvent polarity can systematically shift the product distribution between ortho- and para-dithis compound.

A study investigating the bromination of this compound found that increasing the polarity of the solvent favors the formation of the para isomer, p-dithis compound. chemicalbook.com Conversely, conducting the reaction in a less polar environment leads to an increase in the proportion of the ortho isomer, o-dithis compound. chemicalbook.com This effect was clearly demonstrated in a solvent system using dichloromethane (B109758) (CH₂Cl₂) where the polarity was systematically increased by the addition of an ionic liquid. In this specific system, the yield of p-dithis compound could be maximized to 92.02% with the addition of 2% by weight of the ionic liquid, highlighting the significant influence of the solvent's electrical properties on the reaction's regioselectivity. chemicalbook.com

The underlying principle relates to the differential stabilization of the transition states leading to the ortho and para products. A more polar solvent can better stabilize the more polar transition state, which is typically the one leading to the para isomer due to its greater symmetry and charge separation.

The following table summarizes the observed trend in isomer distribution as a function of solvent polarity during the bromination of this compound.

Effect of Solvent Polarity on Dithis compound Isomer Distribution

| Relative Solvent Polarity | Predominant Isomer | Observations |

|---|---|---|

| Low | o-Dithis compound | Favored in less polar environments. |

| High | p-Dithis compound | Yield increases with rising solvent polarity. chemicalbook.com |

Temperature is a fundamental parameter in controlling the selectivity of sequential (series) reactions, such as the formation of dithis compound from this compound. In electrophilic aromatic substitution, temperature control is crucial for managing both the rate of reaction and the distribution of isomeric products.

Generally, lower reaction temperatures favor higher selectivity towards the para isomer in electrophilic bromination reactions. mdpi.com This is because the formation of the para isomer often proceeds through a transition state with a lower activation energy compared to the ortho isomer, a difference that is more effectively exploited at reduced temperatures. One study noted that an electrophilic aromatic bromination conducted at the lowest effective temperature exhibited high para/ortho selectivity, forming only the para isomer, whereas the ortho isomer was formed when the reaction was performed at a higher temperature. mdpi.com

In the context of gas-phase bromination of halogenobenzenes over a wide temperature range (200-500°C), it has been observed that the para-ortho substitution pattern is maintained. researchgate.net For the bromination of phenol, a related substrate, the ratio of ortho to para product was found to increase with rising temperature. researchgate.net This suggests that higher thermal energy can help overcome the slightly higher activation barrier for ortho substitution, leading to a product mixture that is less selective and more statistically distributed. Controlling the temperature is also essential to prevent further, undesired bromination reactions that could lead to tri- or poly-substituted products.

The table below illustrates the general effect of temperature on the isomer selectivity in the bromination of an activated benzene ring.

Influence of Temperature on Ortho/Para Isomer Selectivity

| Reaction Temperature | Isomer Selectivity | Rationale |

|---|---|---|

| Low | High para-selectivity | The reaction favors the pathway with the lowest activation energy, leading predominantly to the para product. mdpi.com |

Mechanistic Investigations of Bromobenzene Reactivity

Organometallic Transformations and Carbon-Carbon Bond Formation

The carbon-bromine bond in bromobenzene (B47551) is a versatile functional group for creating carbon-centered nucleophiles or for engaging in catalytic cycles that forge new C-C bonds. The polarity of the C-Br bond, with an electrophilic carbon atom, predisposes it to react with metals and metal complexes, initiating a wide range of synthetic transformations. patsnap.comlibretexts.org

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields phenylmagnesium bromide (PhMgBr), a Grignard reagent. wikipedia.orgprepchem.com This synthesis is a classic example of organometallic reagent formation.

Synthesis and Mechanism: The formation of phenylmagnesium bromide proceeds by treating this compound with magnesium turnings. wikipedia.org The mechanism is believed to involve single electron transfer from the magnesium metal to the this compound. A small amount of iodine is often used to activate the magnesium surface, which is typically coated with a passivating layer of magnesium oxide. wikipedia.orgprepchem.commnstate.edu The reaction must be conducted under strictly anhydrous conditions, as the highly basic Grignard reagent will readily react with any protic source, such as water, to produce benzene (B151609). mnstate.edu

A common side product is biphenyl (B1667301), which can form from the coupling of two phenyl radicals during the reaction. mnstate.edu

Reactivity: Phenylmagnesium bromide is a powerful synthetic tool, acting as a strong nucleophile and a base. wikipedia.org The phenyl group effectively functions as a carbanion synthon ("Ph⁻"). wikipedia.org Its utility in carbon-carbon bond formation is extensive. For instance, it reacts with various carbonyl compounds. With ketones like benzophenone, it undergoes nucleophilic addition to the carbonyl carbon, followed by an acidic workup, to produce tertiary alcohols such as triphenylmethanol. miracosta.edu Reaction with carbon dioxide (in the form of dry ice) followed by an acidic workup yields benzoic acid. wikipedia.orgmiracosta.eduorgosolver.com It can also be used to synthesize other organometallic compounds, such as triphenylphosphine (B44618) from phosphorus trichloride. wikipedia.org

Table 1: Selected Reactions of Phenylmagnesium Bromide

| Electrophile | Product after Acidic Workup | Reaction Type |

|---|---|---|

| Benzophenone | Triphenylmethanol | Nucleophilic Addition |

| Carbon Dioxide (CO₂) | Benzoic Acid | Carboxylation |

| Phosphorus Trichloride (PCl₃) | Triphenylphosphine | Nucleophilic Substitution |

Transition metal catalysis, particularly with palladium, has revolutionized the formation of C-C bonds using aryl halides like this compound. libretexts.orgresearchgate.net These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, offer a precise and efficient means of constructing biaryl systems and other complex structures. libretexts.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron compound, typically a boronic acid like phenylboronic acid, in the presence of a palladium(0) catalyst and a base. researchgate.netatlasofscience.org The catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. libretexts.org

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Stille Coupling: The Stille reaction is mechanistically similar to the Suzuki coupling but uses an organotin reagent. This compound is coupled with an organostannane, such as tributylphenylstannane, catalyzed by a Pd(0) species. libretexts.orgnih.gov The catalytic cycle also proceeds through oxidative addition, transmetalation, and reductive elimination to yield the cross-coupled product. libretexts.org

Heck Reaction: Unlike the Suzuki and Stille reactions, the Heck reaction couples this compound with an alkene, such as styrene (B11656) or an acrylate, in the presence of a Pd(0) catalyst and a base. libretexts.orgtandfonline.com The mechanism differs significantly as it does not involve a transmetalation step. libretexts.org The key steps are:

Oxidative Addition: Pd(0) adds to this compound to form a Pd(II)-aryl complex. libretexts.org

Migratory Insertion (Syn-Addition): The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.

Beta-Hydride Elimination (Syn-Elimination): A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

Catalyst Regeneration: The base promotes the reductive elimination of H-Br from the palladium-hydride complex, regenerating the active Pd(0) catalyst. libretexts.org

The choice of ligand coordinated to the palladium center is crucial for the success and selectivity of the Heck reaction, particularly when using less reactive aryl halides like this compound. tandfonline.com Ligands, often phosphines, stabilize the palladium catalyst and influence its electronic and steric properties.

In reactions with electronically unbiased alkenes, controlling regioselectivity (i.e., linear vs. branched product) is a significant challenge. rsc.org The nature of the ligand plays a key role. Bidentate ligands can favor a "cationic pathway" that leads to higher branched selectivity, especially with electron-rich alkenes, by creating a more charged intermediate that influences the alkene insertion step. rsc.org In contrast, monodentate phosphine (B1218219) ligands like triphenylphosphine are commonly used, but bulky phosphine ligands are often required to activate the C-Br bond in this compound effectively. tandfonline.comresearchgate.net Some modern protocols have explored cost-effective N-phenyl urea (B33335) as an alternative to expensive phosphine ligands. tandfonline.com

Table 2: Influence of Ligands on Heck Reaction Yields (Illustrative)

| Aryl Halide | Alkene | Palladium Source | Ligand | Yield (%) |

|---|---|---|---|---|

| This compound | Styrene | Pd(OAc)₂ | Triphenylphosphine (PPh₃) | Good to Excellent |

| This compound | Ethyl Acrylate | Pd(OAc)₂ | Tri(o-tolyl)phosphine | High |

| 4-Bromoanisole | 2-Ethylhexyl Acrylate | Pd(OAc)₂ | N-Phenyl Urea | 74% (gram scale) tandfonline.com |

| This compound | Styrene | Pd(OAc)₂ | Triphenylphosphite | High researchgate.net |

The reductive homocoupling of this compound results in the formation of biphenyl. This transformation can be achieved using various transition metal catalysts, most notably nickel and iron complexes. acs.orgdatapdf.com

One method involves an iron-catalyzed reaction where this compound is treated with magnesium metal and an iron(III) acetylacetonate (B107027) [Fe(acac)₃] precatalyst in THF at room temperature. datapdf.com The mechanism is thought to involve a redox cycle where the active catalyst facilitates the coupling. datapdf.com

Nickel-catalyzed homocoupling has also been studied in detail. acs.org A proposed mechanism with a [Ni(cod)(bpy)] complex involves the oxidative addition of two this compound molecules to the nickel center, followed by a reductive elimination step that forms biphenyl and regenerates the active nickel catalyst. acs.orgresearchgate.net Rhodium catalysts have also been shown to effectively promote the one-pot homocoupling of this compound in the presence of magnesium to form biphenyl in high yield. beilstein-journals.org

Aromatic rings are generally electron-rich and thus resistant to attack by nucleophiles. Nucleophilic aromatic substitution (SₙAr) on this compound is difficult and typically requires forcing conditions or specific mechanistic pathways. wikipedia.org

The standard SₙAr mechanism is an addition-elimination process. libretexts.org For this to occur at a reasonable rate, the aromatic ring must be "activated" by strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group (the bromine atom). wikipedia.orglibretexts.orgphiladelphia.edu.jo These groups stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. Since this compound lacks such activating groups, it is generally inert to this pathway under normal conditions. philadelphia.edu.jo

An alternative pathway for unactivated aryl halides like this compound is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. wikipedia.orgphiladelphia.edu.joyoutube.com This reaction requires a very strong base, such as sodium amide (NaNH₂) in liquid ammonia. The base first abstracts a proton from the position ortho to the bromine, followed by the elimination of bromide ion to form the benzyne. The nucleophile then rapidly adds to one of the carbons of the new triple bond, and subsequent protonation gives the substituted product. youtube.com

Transition Metal-Catalyzed Coupling Reactions of this compound

Ligand Effects and Catalyst Optimization in Heck Reactions

This section delves into the photochemical and electrochemical reactivity of this compound, exploring the intricate mechanisms that govern its transformation under the influence of light and electric current.

Photodissociation Mechanisms of this compound

The photodissociation of this compound, particularly following excitation in the ultraviolet region, involves a complex interplay of electronic states and molecular dynamics. Upon absorbing a photon, the molecule is promoted to an excited electronic state, initiating a series of events that can lead to the cleavage of the carbon-bromine (C-Br) bond.

The photodissociation of this compound upon excitation at 266 nm is a rapid process. aip.orgaip.org Studies employing femtosecond pump-probe spectroscopy have revealed that the primary pathway involves the initial excitation to a bound singlet (π, π) state. diva-portal.orgnih.gov This is followed by a process known as predissociation, where the molecule transitions to a repulsive triplet (n, σ) state. diva-portal.orgnih.gov This transition is a key step leading to the cleavage of the C-Br bond.

The lifetime of the initially excited state in this compound is on the picosecond timescale. For instance, upon 266 nm excitation, this compound exhibits an indirect dissociation in 26 picoseconds. aip.org In a solution of acetonitrile, this decay is measured to be approximately 9 ± 1 picoseconds. researchgate.net The dissociation process is significantly faster in the condensed phase (solution) compared to the gas phase, a phenomenon attributed to solvent-induced symmetry perturbations that can enhance the rate of intersystem crossing. diva-portal.orgdiva-portal.org

The energy from the photon is not entirely converted into the translational energy of the fragments. In the photodissociation at 266 nm, about 47% of the available energy is partitioned into translational energy. aip.org The anisotropy parameter (β) at this wavelength has been determined to be approximately -0.7, which indicates that the dissociation is a fast process and the transition dipole moment is nearly perpendicular to the C-Br bond axis. aip.orgaip.org

The transition from the initially excited singlet state to the dissociative triplet state is facilitated by two crucial quantum mechanical phenomena: intersystem crossing (ISC) and spin-orbit coupling (SOC). diva-portal.orgfigshare.com Intersystem crossing is a radiationless process involving a transition between two electronic states with different spin multiplicities (in this case, from a singlet to a triplet state). researchgate.netacs.org

Spin-orbit coupling, which describes the interaction between an electron's spin and its orbital motion, is the primary mechanism that enables this "spin-forbidden" transition. figshare.comaip.org The presence of the heavy bromine atom in this compound significantly enhances the spin-orbit coupling, thereby increasing the probability of intersystem crossing to the repulsive triplet state. diva-portal.orgaip.org This is a key factor that differentiates the photochemistry of this compound from that of lighter halobenzenes like chlorobenzene, where the dissociation is much slower. aip.orgaip.org The rate of dissociation in monohalogenated aryl halides (chlorobenzene, this compound, iodobenzene) upon excitation at 266 nm increases with the increasing mass of the halogen atom, which directly correlates with the strength of the spin-orbit interaction. diva-portal.org

Theoretical calculations support the model of predissociation via a repulsive triplet state, which is reached through intersystem crossing from the initially excited singlet state. nih.govresearchgate.net While SOC is a major factor, recent studies also suggest that the activation of specific vibrational modes, particularly those involving out-of-plane motion, is necessary to overcome the energy barrier between the bound and repulsive states for dissociation to occur. figshare.com

The rate and pathways of this compound's photodissociation are significantly affected by the presence of other substituents on the benzene ring. diva-portal.org

Halogen Substituents:

Dibromobenzenes : The rate of predissociation in dibromobenzenes increases as the distance between the two bromine atoms decreases. diva-portal.org This is consistent with an increased spin-orbit interaction introduced by the second bromine atom. diva-portal.org For o- and m-dithis compound, two distinct dissociation channels are observed: a slower one attributed to predissociation from the S1 (π, π*) state via a repulsive triplet state, and a faster channel. researchgate.netnih.gov In contrast, p-dithis compound and 1,3,5-trithis compound (B165230) exhibit only the single, slower dissociation channel. researchgate.netresearchgate.net The emergence of the second, faster channel in the ortho and meta isomers is explained by a lowering of molecular symmetry along the dissociation coordinate, which opens up a new predissociation pathway. researchgate.netaip.org

Bromoiodobenzene : In molecules like bromoiodobenzene, the presence of the much heavier iodine atom further complicates the dynamics. Electron attachment studies show that the approaching electron preferentially attacks the less electronegative halogen, leading to the selective cleavage of the C-I bond. rsc.org

Bromofluorobenzenes : The introduction of fluorine atoms also influences the dissociation rate. While the specific position of the fluorine atom has a lesser effect, the number of fluorine substituents is more significant. researchgate.netacs.org An increase in the number of fluorine atoms leads to a lowering of a repulsive πσ* state relative to the bound ππ* state, which affects the dissociation dynamics. acs.org

Non-Halogen Substituents:

Methyl Group : Substituting a hydrogen atom with a methyl group (as in bromotoluene) also alters the photodissociation dynamics. The decreased lifetime of the excited state in methyl-substituted this compound is attributed to an increased density of coupled states introduced by the methyl group's internal rotational levels. diva-portal.org

The following table summarizes the observed dissociation lifetimes for this compound and some of its substituted derivatives upon UV excitation.

| Compound | Excitation Wavelength (nm) | Dissociation Lifetime (ps) | Dissociation Channels |

| This compound | 266 | 26 aip.org | 1 (predissociation) researchgate.net |

| o-Dithis compound | 266 | - | 2 researchgate.netnih.gov |

| m-Dithis compound | 266 | - | 2 researchgate.netnih.gov |

| p-Dithis compound | 266 | 18.2 aip.org | 1 (predissociation) researchgate.net |

| 1,3,5-Trithis compound | 266 | - | 1 (predissociation) researchgate.netresearchgate.net |

Intersystem Crossing and Spin-Orbit Coupling

Electrocarboxylation of this compound with Carbon Dioxide

Electrocarboxylation is an electrochemical method that utilizes an electric current to drive the reaction of an organic compound with carbon dioxide (CO₂), typically to form a carboxylic acid. In the case of this compound, this process offers a pathway to synthesize benzoic acid and its derivatives.

The general mechanism for the electrocarboxylation of aryl halides like this compound involves the reduction of the organic halide at the cathode. nih.gov This process typically involves a two-electron cleavage of the carbon-halogen bond to generate a carbanion intermediate (C₆H₅⁻). nih.gov This highly reactive carbanion then acts as a nucleophile, attacking a molecule of CO₂ to form the corresponding carboxylate. mdpi.combeilstein-journals.org

The efficiency and success of the electrocarboxylation of this compound are highly dependent on the choice of cathode material and the reaction conditions. Silver (Ag) has been identified as a particularly effective catalyst for this transformation. researchgate.netmdpi.com

Catalyst Performance: Silver cathodes exhibit significant electrocatalytic activity for the reductive cleavage of the C-Br bond in aromatic bromides. nih.govresearchgate.net This catalytic effect allows the reaction to proceed at a less negative potential than would otherwise be required, improving the energy efficiency of the process. mdpi.com In cyclic voltammetry studies, the electroreduction of this compound at a silver electrode shows a single irreversible peak corresponding to the reductive cleavage of the C-Br bond to form the carbanion intermediate. nih.gov

Faraday Efficiency: Faraday efficiency (FE) is a key metric for evaluating the performance of an electrochemical process. It represents the percentage of the total charge passed through the cell that is used for the desired reaction. In the electrocarboxylation of this compound to form methyl benzoate (B1203000) (in the presence of methanol), studies have shown that the Faraday efficiency is highly dependent on the applied potential.

One study, which coupled the electrosynthesis to a dye-sensitized photovoltaic system, demonstrated the potential for solar-driven CO₂ conversion. nih.govresearchgate.net The Faraday efficiency for producing methyl benzoate showed a trend of first increasing and then decreasing as the electrolysis potential became more negative. nih.govresearchgate.net The highest FE of 53.2% was achieved at a potential of -1.5 V (vs. Ag/AgI/I⁻). nih.govresearchgate.net At more negative potentials, competing reactions likely reduce the efficiency. When powered by two series-connected dye-sensitized photovoltaics, the system achieved a Faraday efficiency of 61.1%. nih.govresearchgate.netnih.gov

The table below shows the Faraday efficiency for methyl benzoate production at different applied potentials using a silver electrode. nih.govresearchgate.net

| Applied Potential (V vs Ag/AgI/I⁻) | Faraday Efficiency (%) |

| -1.3 | 38.9 |

| -1.4 | 43.5 |

| -1.5 | 53.2 |

| -1.6 | 46.8 |

| -1.7 | 40.4 |

| -1.8 | 28.6 |

Computational Elucidation of Reaction Pathways

Quantum Chemical Calculations of Electrophilic Aromatic Substitution Mechanisms

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have provided profound insights into the mechanisms of electrophilic aromatic substitution (SEAr) reactions involving this compound. These computational studies help to elucidate the intricate details of reaction pathways, transition states, and intermediates that are often difficult to observe experimentally.

The generally accepted mechanism for electrophilic aromatic substitution involves the formation of a positively charged intermediate known as a σ-complex or arenium ion. researchgate.netlibretexts.org For the bromination of benzene, this process is typically catalyzed by a Lewis acid, such as aluminum bromide (AlBr₃) or iron(III) bromide (FeBr₃), which polarizes the bromine molecule to create a potent electrophile. researchgate.netlibretexts.org

DFT calculations have been employed to model the reaction of benzene with bromine. For instance, calculations at the M06-2X/6-311+G(D) level of theory have been used to investigate the features of the reaction between benzene and bromine in the presence of aluminum bromide. researchgate.net These studies confirm the classical SEAr mechanism and have also explored the possibility of alternative pathways, such as the formation of 1,4-addition products. researchgate.net

Further computational work has focused on the finer details of the potential energy surface for SEAr reactions. It has been shown that for halogenation, the σ-complex is preceded by a π-complex, a non-covalently bonded species between the electrophile and the aromatic ring. diva-portal.org The nature of the rate-determining transition state (TS) is highly dependent on the specific halogen. For chlorination, the TS is structurally similar to the σ-complex, whereas for other electrophiles like the nitronium ion, it resembles the preceding π-complex. diva-portal.org

The role of the solvent in these reactions has also been a subject of computational investigation. A combination of ab initio metadynamics simulations and static DFT calculations has revealed that the reaction mechanism can shift between a concerted substitution and a stepwise addition-elimination pathway depending on the polarity of the solvent and its ability to stabilize the ionic Wheland intermediate. rsc.org

For the bromination of benzene, DFT calculations at the ωB97X-D/cc-pVTZ level of theory have been used to construct reaction profiles in the gas phase as well as in apolar (carbon tetrachloride) and polar (acetonitrile) implicit solvent models. rsc.org These calculations provide Gibbs free energy profiles for different potential pathways, such as 1,2-cis and 1,4-syn addition-elimination routes, helping to predict the most favorable reaction channel under different conditions. rsc.org

Table 2: Computationally Investigated Parameters in the Electrophilic Bromination of Benzene

| Computational Method | System Studied | Key Findings | Reference |

| M06-2X/6-311+G(D) | Benzene + Br₂/AlBr₃ | Confirms classical SEAr mechanism; explores potential for 1,4-addition adducts. | researchgate.net |

| Density Functional Theory (DFT) | General SEAr (Halogenation) | Identifies π-complex preceding the σ-complex; TS for chlorination resembles σ-complex. | diva-portal.org |

| Static DFT and Ab initio Metadynamics | Electrophilic Chlorination of Benzene | Demonstrates solvent-induced crossover from addition-elimination to classical substitution mechanism. | rsc.org |

| ωB97X-D/cc-pVTZ | Benzene + Br₂/HBr | Provides Gibbs free energy profiles for 1,2-cis and 1,4-syn addition-elimination pathways in various solvents. | rsc.org |

Computational and Spectroscopic Characterization of Bromobenzene

Electronic Structure and Molecular Orbital Theory

Theoretical calculations, particularly those based on quantum mechanics, offer a detailed picture of the electronic properties of bromobenzene (B47551).

Ab initio and Density Functional Theory (DFT) methods are powerful computational tools used to investigate the electronic structure of molecules. For this compound, these calculations have been employed to determine the energies of its ground and excited states, providing a foundation for interpreting experimental spectra. aip.orgresearchgate.net

High-resolution synchrotron-excited photoelectron spectra (PES) and 1-photon, ultraviolet (UV), and vacuum ultraviolet (VUV) absorption spectra of this compound have been analyzed with the support of ab initio configuration interaction (CI) and time-dependent density functional theory (TDDFT) calculations. aip.org These studies have led to significant advancements in the interpretation of the molecule's electronic transitions, including the identification of numerous Rydberg states for the first time. aip.orgnih.gov

Calculations have shown that the photodissociation of this compound at 266 nm is linked to nonadiabatic processes, involving intersystem crossings from a bound singlet excited state to a triplet excited state or internal conversion to the ground state. researchgate.net The equilibrium molecular structure of this compound has been determined using methods like the multi-configuration self-consistent field (MCSCF), which show good agreement with experimental substitution structures, although with slight variations in bond lengths such as the C-Br bond. researchgate.net

Theoretical studies have also explored the this compound cation (BrBz+). By using resonance-enhanced two-photon ionization, the electronic ground state of the cation can be prepared and then probed with X-rays. These experiments, complemented by DFT calculations, reveal how the bromine atom influences the carbon core-valence transitions.

Table 1: Calculated and Experimental Ionization Energies (IE) for this compound

| Ionization Energy | Experimental Value (eV) aip.org |

| IE₁ (X state) | 8.9976(7) |

| IE₂ (A state) | 9.663 |

| IE₃ (B state) | 10.6406(7) |

| IE₄ (C state) | 11.188 |

This table presents the experimentally determined ionization energies for the first four electronic states of the this compound cation.

Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining a molecule's stability and reactivity. malayajournal.orgresearchgate.net

For a derivative, 5-bromobenzene-1,3-dicarbonitrile, the HOMO-LUMO energy gap was calculated to be 3.726 eV, which suggests the occurrence of charge transformation within the molecule. sciensage.inforesearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. sciensage.info

The analysis of FMOs helps in identifying the regions of a molecule that are most likely to participate in chemical reactions. In the case of this compound and its derivatives, the distribution of the HOMO and LUMO across the molecule indicates the sites susceptible to electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. science.gov It maps the electrostatic potential onto the electron density surface, with different colors representing regions of positive, negative, and neutral potential. researchgate.net